molecular formula C15H14F3N5O B2689328 Pyridin-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034441-15-9

Pyridin-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Katalognummer B2689328
CAS-Nummer: 2034441-15-9
Molekulargewicht: 337.306
InChI-Schlüssel: KDYWOQXILVCCLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Pyridin-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone” is a compound that has been studied for its potential pharmacological activities . It is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy .


Synthesis Analysis

The synthesis of this compound involves the design and creation of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The synthesis process was not successful in reducing the C=C double bonds, and the starting materials were recovered .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrimidine ring connected to a pyridine ring via a piperazine ring . The optimal structure of the pyridine group was 5-CF3 .

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Pharmacokinetics

The compound has been studied for its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans, revealing insights into its metabolic pathways and elimination mechanisms. It was observed that the majority of the administered dose was recovered in the urine of dogs and humans and in the feces of rats. The metabolism of the compound primarily involved hydroxylation, amide hydrolysis, N-dealkylation, and unusual metabolites resulting from pyrimidine ring scission. In vitro experiments suggested that enzymes CYP2D6 and CYP3A4 were responsible for the metabolism, highlighting the compound's pharmacokinetic properties and metabolic stability (Sharma et al., 2012).

Antimicrobial Activity

New pyridine derivatives, including variations of the compound, have been synthesized and evaluated for their antimicrobial activity. These compounds exhibited variable and modest activity against bacteria and fungi, providing a foundation for further development of antimicrobial agents. The study detailed the synthesis process and the in vitro antimicrobial screening results, offering a potential pathway for new antimicrobial drug development (Patel et al., 2011).

Development of Dipeptidyl Peptidase IV Inhibitors

The compound has been identified as a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV), showing high oral bioavailability in preclinical species. This highlights its potential application in the development of new treatments for type 2 diabetes. The research provides valuable information on the structural and functional aspects of DPP-IV inhibitors, contributing to the ongoing search for effective diabetes treatments (Ammirati et al., 2009).

Pharmacological Evaluation as TRPV4 Antagonists

A series of derivatives, including the compound, were evaluated as selective antagonists of the transient receptor potential vanilloid 4 (TRPV4) channel, showing analgesic effects in preclinical models. This research outlines the design, synthesis, and structure-activity relationship analysis, emphasizing the compound's potential in treating pain through TRPV4 antagonism (Tsuno et al., 2017).

Zukünftige Richtungen

The future directions for the study of this compound could involve further exploration of its potential pharmacological activities. For example, it could be studied for its potential anti-tubercular activity, given that it is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy .

Eigenschaften

IUPAC Name

pyridin-2-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N5O/c16-15(17,18)12-9-13(21-10-20-12)22-5-7-23(8-6-22)14(24)11-3-1-2-4-19-11/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYWOQXILVCCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.